

An In-depth Technical Guide to the Physicochemical Properties of Phenothiazine-d8

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Compound of Interest

Compound Name: Phenothiazine-d8

Cat. No.: B12294954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Phenothiazine-d8**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this deuterated compound. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Physicochemical Properties

Phenothiazine-d8 is the deuterated analog of phenothiazine, a well-known heterocyclic compound that forms the structural backbone of a class of antipsychotic drugs. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, which can have significant implications for its metabolic stability and pharmacokinetic profile.

General Properties

| Property | Value | Source |
|-------------------|------------------------------------|--------|
| Chemical Name | Phenothiazine-1,2,3,4,6,7,8,9-d8 | N/A |
| CAS Number | 1219803-41-4 | [1][2] |
| Molecular Formula | C ₁₂ HD ₈ NS | [1] |
| Molecular Weight | 207.32 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Purity | ≥98% (atom D) | [1] |

Thermal Properties

Precise experimental data for the melting and boiling points of **Phenothiazine-d8** are not readily available in the surveyed literature. However, the values for its non-deuterated counterpart, Phenothiazine (CAS 92-84-2), can be used as a close approximation. Isotopic substitution with deuterium typically has a minimal effect on these bulk properties.

| Property | Value (for Phenothiazine) | Source |
|---------------|---------------------------|--------|
| Melting Point | 185.1 °C | [3] |
| Boiling Point | 371 °C | [4] |

Solubility

Detailed solubility studies for **Phenothiazine-d8** in a range of solvents have not been extensively published. The solubility of the parent compound, phenothiazine, provides a useful reference.

| Solvent | Solubility (for Phenothiazine) | Source |
|-----------------|--------------------------------|--------|
| Water | Insoluble | [4] |
| Hot Acetic Acid | Soluble | [4] |
| Benzene | Soluble | [4] |
| Ether | Soluble | [4] |
| Petroleum Ether | Insoluble | [4] |
| Chloroform | Insoluble | [4] |

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of key physicochemical and structural properties of **Phenothiazine-d8**. These are based on standard laboratory techniques and methodologies applied to similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity, structure, and isotopic purity of **Phenothiazine-d8**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Phenothiazine-d8** in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired spectral window.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Spectroscopy:
 - Acquire a proton NMR spectrum to verify the absence of signals in the aromatic region, confirming the high level of deuteration.
 - Residual proton signals from the solvent or minor impurities can be used as internal references.

- ^2H (Deuterium) NMR Spectroscopy:
 - Acquire a deuterium NMR spectrum to observe the signals corresponding to the deuterium atoms on the phenothiazine ring.
 - This provides direct evidence of deuteration and can be used to confirm the positions of the deuterium labels.
- ^{13}C NMR Spectroscopy:
 - Acquire a carbon-13 NMR spectrum to identify the carbon skeleton of the molecule.
 - The coupling between carbon and deuterium (C-D) will result in characteristic splitting patterns, further confirming the locations of deuteration.
- Data Analysis: Process the spectra using appropriate software to assign peaks, determine chemical shifts (ppm), and calculate coupling constants (Hz). The integration of signals in the ^2H NMR can be used to estimate the isotopic purity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of **Phenothiazine-d8**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Phenothiazine-d8** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Ionization: Introduce the sample into the mass spectrometer. ESI is a soft ionization technique that is well-suited for producing intact molecular ions.
- Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The spectrum should show a prominent peak corresponding to the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) of

Phenothiazine-d8.

- **Data Analysis:** Determine the exact mass of the molecular ion. This value should be compared to the theoretical exact mass of $C_{12}HD_8NS$ to confirm the elemental composition. The isotopic pattern of the molecular ion peak will also reflect the presence of deuterium.

Infrared (IR) Spectroscopy

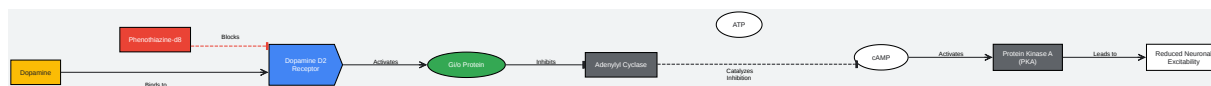
Objective: To identify the functional groups present in **Phenothiazine-d8** and to observe the vibrational modes involving deuterium.

Methodology:

- **Sample Preparation:** Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Spectral Acquisition:** Scan the sample over the mid-infrared range (typically $4000-400\text{ cm}^{-1}$).
- **Data Analysis:** Analyze the resulting spectrum to identify characteristic absorption bands. Key vibrational modes to observe include:
 - **C-D stretching:** These vibrations will appear at lower frequencies (around $2100-2300\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $3000-3100\text{ cm}^{-1}$) of the non-deuterated compound.
 - **N-H stretching:** The N-H stretch of the secondary amine should be observable (typically around $3300-3500\text{ cm}^{-1}$).
 - **Aromatic C=C stretching:** These bands will be present in the $1400-1600\text{ cm}^{-1}$ region.
 - **C-N and C-S stretching:** These vibrations will appear in the fingerprint region (below 1400 cm^{-1}).

Signaling Pathway

Phenothiazine and its derivatives are well-known for their antipsychotic effects, which are primarily mediated through their interaction with dopamine receptors in the central nervous system. The primary mechanism of action is the antagonism of the D2 subtype of dopamine receptors.

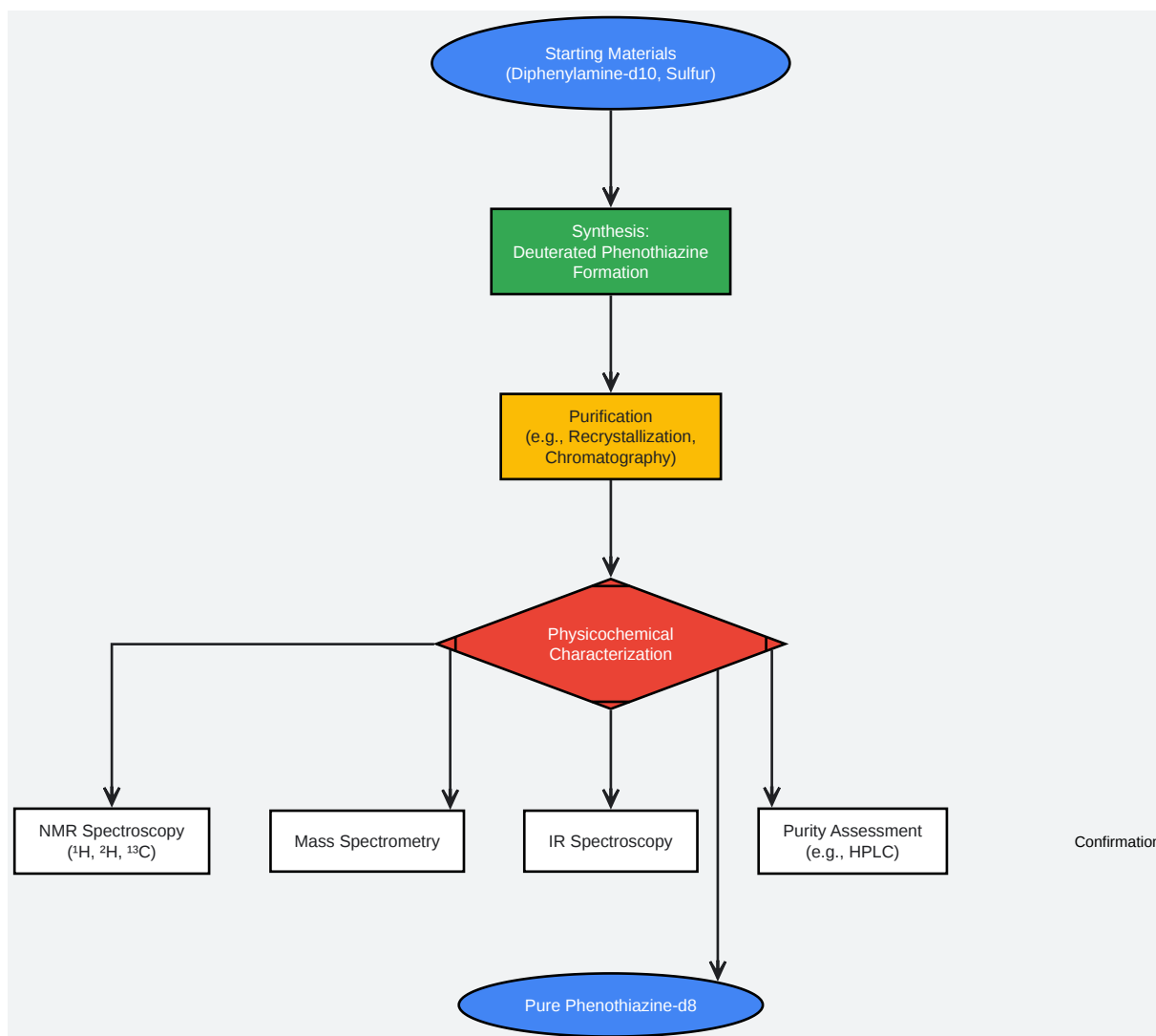


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Caption: Dopamine D2 Receptor Antagonism by **Phenothiazine-d8**.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **Phenothiazine-d8**.



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Caption: Synthesis and Characterization Workflow for **Phenothiazine-d8**.

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